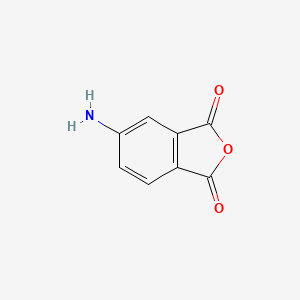

5-aminoisobenzofuran-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDUJNZZWJMRJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550354 | |

| Record name | 5-Amino-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17011-53-9 | |

| Record name | 4-Aminophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17011-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Aminoisobenzofuran 1,3 Diones

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds like 5-aminoisobenzofuran-1,3-dione. These reactions involve the intramolecular cyclization of a precursor molecule to form the desired anhydride (B1165640) ring system.

Reactions of Phthalic Anhydride with Primary Amines

The direct reaction of a substituted phthalic anhydride with a primary amine typically leads to the formation of a phthalimide (B116566) rather than the desired amino-substituted isobenzofuran-1,3-dione. For instance, the reaction of a phthalic anhydride with ammonia (B1221849) or a primary amine initially forms an amide, which can then cyclize to the corresponding imide. chemguide.co.uk

Condensation with Amino Acids

The intramolecular condensation of an amino-substituted phthalic acid is a viable route to the corresponding aminobenzofuran-1,3-dione. For example, the synthesis of the isomeric 4-aminoisobenzofuran-1,3-dione (B94892) has been achieved through the cyclization of 3-aminophthalic acid. asianpubs.org This reaction is typically facilitated by a dehydrating agent.

In a documented procedure for the synthesis of 4-aminoisobenzofuran-1,3-dione, 3-aminophthalic acid was treated with dicyclohexylcarbodiimide (B1669883) (DCC) in acetone (B3395972) at room temperature for 12 hours. asianpubs.org After filtration of the dicyclohexylurea byproduct, the product was obtained upon concentration of the solution. asianpubs.org A similar strategy could be employed for the synthesis of this compound starting from 4-aminophthalic acid.

| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Product |

| 3-Aminophthalic Acid | Dicyclohexylcarbodiimide (DCC) | Acetone | 12 hours | Room Temperature | 4-Aminoisobenzofuran-1,3-dione |

This table is based on the synthesis of the 4-amino isomer, providing a model for the synthesis of the 5-amino isomer. asianpubs.org

Role of Acetic Acid as a Reaction Medium

Acetic acid is a commonly employed solvent in reactions involving phthalic anhydride derivatives. It can serve as a medium for condensation reactions, facilitating the formation of imide and other heterocyclic systems. nih.govresearchgate.netacs.org For example, in the synthesis of nitrophthalimides, acetic acid is used as the solvent for the reaction between a nitrophthalic anhydride and an amine at reflux temperatures. researchgate.net However, in some cases, the use of acetic acid as a solvent does not guarantee cyclization to the desired product. researchgate.net In the context of forming this compound from its corresponding aminophthalic acid, acetic anhydride is often used in conjunction with acetic acid to effect dehydration and cyclization. jst.go.jp

Precursor Transformation Routes

An alternative and widely used approach to the synthesis of this compound involves the chemical modification of a pre-formed isobenzofuran-1,3-dione or a related precursor. A key strategy in this category is the reduction of a nitro-substituted phthalic anhydride.

Reduction of Nitrophthalic Anhydride Derivatives

The reduction of a nitrophthalic anhydride is a direct and efficient method for the preparation of the corresponding aminophthalic anhydride. To obtain this compound, the required precursor is 4-nitrophthalic anhydride. This precursor can be synthesized by the nitration of phthalic anhydride. weirdscience.eu The subsequent reduction of the nitro group yields the desired amino-substituted product.

Catalytic hydrogenation is a preferred method for the reduction of nitroarenes due to its high efficiency and clean reaction profile. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. google.comprepchem.comgoogleapis.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Several parameters can be varied to optimize the reaction conditions, including the choice of solvent, hydrogen pressure, and reaction temperature. Solvents such as dimethylacetamide (DMAC), ethyl ether, dioxane, and methanol (B129727) have been employed for the catalytic hydrogenation of nitrophthalic anhydrides. google.comgoogleapis.com

Table of Catalytic Hydrogenation Conditions for Nitrophthalic Anhydride Derivatives:

| Starting Material | Catalyst | Solvent | Hydrogen Pressure | Temperature | Product | Reference |

| 4-Nitrophthalic Anhydride | 5% Pd/C | DMAC | 75 psi | 60-70°C | 4-Aminophthalic Anhydride | google.com |

| 4-Nitrophthalic Anhydride | 5% Pd/C | Ethyl Ether | 39 psi | Room Temperature | 4-Aminophthalic Anhydride | google.comprepchem.com |

| 4-Nitrophthalic Anhydride | Raney Nickel | Dioxane | 250 psi | Room Temperature | 4-Aminophthalic Anhydride | google.com |

| 3-Nitrophthalic Acid | 5% Pd/C | Glacial Acetic Acid | Atmospheric | Room Temperature | 3-Aminophthalic Acid | jst.go.jp |

This table presents data for the reduction of nitrophthalic precursors to aminophthalic derivatives, which are either the target compound or its isomers.

The reduction of 4-nitrophthalic acid, a related precursor, can also be achieved via high-pressure hydrogenation using catalysts like Raney nickel or Pd/C in water. google.com The resulting 4-aminophthalic acid can then be dehydrated to form this compound, for example, by heating with acetic anhydride. chemicalbook.com

Conversion from Aminophthalic Acids

A primary and straightforward method for synthesizing aminoisobenzofuran-1,3-diones involves the dehydration of the corresponding aminophthalic acids. This intramolecular cyclization effectively removes a molecule of water to form the cyclic anhydride structure.

One documented procedure involves the synthesis of 4-aminoisobenzofuran-1,3-dione from 3-aminophthalic acid. asianpubs.org In this method, 3-aminophthalic acid is treated with dicyclohexylcarbodiimide (DCC) in acetone at room temperature. The reaction proceeds for 12 hours, after which the dicyclohexylurea byproduct is filtered off. Concentration of the remaining solution yields the desired 4-aminoisobenzofuran-1,3-dione as yellow crystals. asianpubs.org This specific preparation reports a high yield of 92% with a purity of 96%. asianpubs.org

Another related conversion starts with 3-aminophthalic acid and reacts it with acetyl chloride in the presence of triethanolamine (B1662121) as a catalyst to form an acetamidophthalic acid intermediate. asianpubs.orgresearchgate.net This intermediate is then further processed, but the initial step highlights a catalytic approach to modifying the aminophthalic acid precursor before cyclization. asianpubs.org The use of commercially available 3-aminophthalic acid is a common starting point for producing various isoindoline-1,3-dione derivatives. google.com

A similar, albeit indirect, route begins with 3-nitrophthalic anhydride. The nitro group is reduced to an amine via catalytic hydrogenation, typically using a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.com This process forms the aminophthalic acid in situ, which then readily cyclizes to the corresponding aminoisobenzofuran-1,3-dione. mdpi.com

| Starting Material | Reagent(s) | Solvent | Conditions | Yield | Product |

| 3-Aminophthalic Acid | Dicyclohexylcarbodiimide (DCC) | Acetone | Room temp, 12h | 92% | 4-Aminoisobenzofuran-1,3-dione |

| 3-Nitrophthalic Anhydride | H₂, 10% Pd/C | THF | 20 bar H₂, 18h | - | 4-Aminoisobenzofuran-1,3-dione |

Advanced Synthetic Approaches

To improve efficiency, yield, and environmental footprint, advanced synthetic methodologies have been explored for the synthesis of heterocyclic compounds, with principles that are applicable to this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. beilstein-journals.org This method significantly reduces reaction times, often leading to higher yields and cleaner products compared to conventional heating. mdpi.com For instance, a two-step, one-pot microwave-assisted synthesis was developed for hydantoins, achieving yields between 34% and 89% in a fraction of the time required by traditional methods. beilstein-journals.org Similarly, the synthesis of coumarin (B35378) derivatives has been achieved rapidly in a solventless system using microwave irradiation. mdpi.com In the context of 1,3,5-triazine (B166579) derivatives, microwave assistance was crucial in their development as potential antimalarial agents. nih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided sources, the successful application of this technology to similar heterocyclic systems suggests its high potential for this conversion, promising a rapid and efficient reaction pathway. beilstein-journals.orgmdpi.com

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a green chemistry approach that minimizes waste and avoids the use of often hazardous organic solvents. These reactions can be promoted by grinding the reactants together or by heating them in the absence of a solvent. Microwave irradiation is particularly effective for promoting solventless reactions. mdpi.com A notable example is the rapid, solvent-free synthesis of 3-substituted coumarins by irradiating the corresponding enaminones in a microwave oven, which proceeds to completion within minutes. mdpi.com Another study reported a Diels-Alder reaction conducted under solvent-free conditions with microwave irradiation at 150°C. ua.es The application of such solvent-free conditions to the cyclization of aminophthalic acid could offer a more environmentally benign and efficient alternative to solution-phase methods.

Catalytic Strategies

The use of catalysts can significantly enhance the efficiency and selectivity of synthetic routes to isobenzofuran (B1246724) derivatives.

Lewis Acid Catalysis : While not explicitly detailed for this compound, Lewis acids are commonly used in cyclization reactions to activate carbonyl groups, which would be applicable here.

Palladium-Catalyzed Methods : Palladium catalysts are versatile and have been used in numerous methods for synthesizing benzofuran (B130515) cores. dtu.dk One notable example is the one-pot synthesis of benzofurans via the palladium-catalyzed coupling of o-bromophenols with enolizable ketones. dtu.dk Another approach involves the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, also catalyzed by palladium. dtu.dk Catalytic hydrogenation using Pd/C is a key step in forming the amino group from a nitro precursor before its cyclization into the anhydride. mdpi.com

Other Metal Catalysts : Rhodium (Rh) has been used to catalyze the synthesis of isobenzofurans from donor/donor-type metal carbenoids. researchgate.net Ruthenium (Ru) catalysts have also been employed for the isomerization of certain precursors to form benzofurans. dtu.dk

In a related synthesis, triethanolamine was used as a catalyst for the acylation of 3-aminophthalic acid with acetyl chloride. asianpubs.orgresearchgate.net

| Catalyst Type | Example Application | Reference |

| Palladium (Pd) | Synthesis of benzofurans from o-bromophenols and ketones | dtu.dk |

| Palladium (Pd) | Hydrogenation of nitro group to form amine for cyclization | mdpi.com |

| Rhodium (Rh) | Synthesis of isobenzofurans via metal carbenoids | researchgate.net |

| Amine Base | Catalysis of acylation of 3-aminophthalic acid | asianpubs.orgresearchgate.net |

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. Several one-pot procedures have been developed for isobenzofuran and related heterocyclic systems. nih.govacs.org For example, various spiro-isobenzofuran compounds have been synthesized in a one-pot, two-step reaction involving an initial condensation in acetic acid, followed by an in-situ oxidation. nih.govacs.org Another one-pot method allows for the synthesis of benzofurans through a palladium-catalyzed reaction. dtu.dk Combining microwave assistance with a one-pot approach has proven highly effective, as demonstrated in the synthesis of hydantoins from amino acids, which is performed as a sequential two-step, one-pot procedure under microwave irradiation. beilstein-journals.org These examples showcase the power of one-pot strategies to streamline the synthesis of complex molecules. dtu.dknih.govacs.org

Synthetic Yield Optimization and Scalability Considerations

Optimizing reaction conditions is crucial for maximizing yield and ensuring a process is viable for large-scale production. For the synthesis of aminotriazole derivatives, key parameters such as the molar ratio of reactants, concentration, temperature, and reaction time were systematically varied to find the optimal conditions for the highest yield. researchgate.net These same principles are directly applicable to the synthesis of this compound.

The development of an improved process for the drug apremilast, which contains a substituted isoindoline-1,3-dione core, focused on creating a commercially viable method that was simple, cost-effective, and produced a high yield. researchgate.net This underscores the importance of process simplification for scalability. researchgate.net A reported synthesis of 4-aminoisobenzofuran-1,3-dione already shows a high yield of 92%, indicating an efficient conversion. asianpubs.org Further optimization would likely focus on reducing reaction times, minimizing solvent use, and simplifying purification.

Scalability, the ability to transition a synthesis from a laboratory scale to a semi-industrial or industrial scale, is a critical consideration. Research into converting biomass-derived chemicals into pharmaceutical precursors has explicitly included the goal of scaling up the synthesis to a multigram scale to prove its viability. qut.edu.au For this compound, scaling up would require careful management of reaction exotherms, efficient mixing, and developing robust purification and isolation procedures that are practical for larger quantities.

Chemical Reactivity and Transformation Pathways of Aminoisobenzofuran 1,3 Diones

Reactions at the Anhydride (B1165640) Moiety

The anhydride group in 5-aminoisobenzofuran-1,3-dione is a highly electrophilic center, susceptible to attack by a wide array of nucleophiles. These reactions typically proceed via a nucleophilic acyl substitution mechanism, leading to the opening of the anhydride ring.

Nucleophilic Attack Mechanisms

The fundamental reaction mechanism at the anhydride moiety involves the attack of a nucleophile on one of the carbonyl carbons. This initial addition step leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the cleavage of the carbon-oxygen bond within the anhydride ring and the formation of a new bond between the carbonyl carbon and the nucleophile. The regioselectivity of the nucleophilic attack on unsymmetrical anhydrides like this compound can be influenced by both electronic and steric factors. Theoretical studies on substituted phthalic anhydrides suggest that the position of the substituent on the aromatic ring can direct the nucleophilic attack to a specific carbonyl group.

Ring-Opening Reactions with Nucleophiles (e.g., Grignard Reagents)

A variety of nucleophiles can induce the ring-opening of the anhydride. For instance, hydrolysis with water leads to the formation of 4-aminophthalic acid. Similarly, reaction with alcohols (alcoholysis) yields the corresponding monoester, while reaction with amines (aminolysis) produces the corresponding phthalamic acid derivative.

Grignard reagents, being potent carbon-based nucleophiles, are also expected to react readily with the anhydride functionality. The reaction would involve the nucleophilic attack of the Grignard reagent on one of the carbonyl carbons, leading to the opening of the anhydride ring. Subsequent workup would likely yield a 2-acyl-4-aminobenzoic acid derivative. While specific studies on the reaction of Grignard reagents with this compound are not extensively detailed in the available literature, the general reactivity of Grignard reagents with acid anhydrides supports this proposed transformation pathway. The reaction typically proceeds with the addition of one equivalent of the Grignard reagent to open the anhydride ring, and further reaction with a second equivalent is possible if the intermediate ketone is sufficiently reactive.

Reactivity of the Amino Functional Group

The primary amino group on the aromatic ring of this compound is a nucleophilic center and can participate in a variety of chemical reactions, allowing for further functionalization and derivatization of the molecule.

Amine Condensation Reactions

The amino group can undergo condensation reactions with various carbonyl compounds. A prominent example is the reaction with other anhydrides or carboxylic acids to form imides. In fact, this compound can serve as a monomer in the synthesis of polyimides, where the amino group of one monomer reacts with the anhydride group of another.

Furthermore, the amino group can react with aldehydes and ketones to form Schiff bases (imines). These condensation reactions are typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the product. The formation of Schiff bases introduces a new C=N double bond, which can be a site for further chemical modifications.

A significant application of the amino group's reactivity is in the synthesis of N-substituted phthalimides. The reaction of this compound with primary amines in a suitable solvent like acetic acid leads to the formation of the corresponding N-substituted 4-aminophthalimide (B160930). organic-chemistry.org This reaction proceeds through the initial nucleophilic attack of the primary amine on the anhydride, followed by cyclization and dehydration.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary Amine | N-Substituted 4-Aminophthalimide | Amine Condensation |

| This compound | Aldehyde/Ketone | Schiff Base | Amine Condensation |

Acylation and Derivatization via the Amino Group

The amino group of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides. crunchchemistry.co.uk For example, acetylation of the amino group can be achieved using acetic anhydride, which introduces an acetyl group onto the nitrogen atom. This reaction is a common strategy for protecting the amino group or for modifying the electronic properties of the molecule. The acylation typically requires a base to neutralize the acid byproduct.

Similarly, other acyl groups can be introduced by using the corresponding acid chloride or anhydride. This derivatization allows for the synthesis of a wide range of N-functionalized this compound derivatives with tailored properties.

| Reagent | Product | Derivatization Type |

| Acetic Anhydride | 5-Acetamidoisobenzofuran-1,3-dione | Acetylation |

| Benzoyl Chloride | 5-Benzamidoisobenzofuran-1,3-dione | Benzoylation |

Intramolecular and Intermolecular Cyclization Reactions

The dual functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through both intramolecular and intermolecular cyclization reactions.

Derivatives of this compound can undergo intramolecular cyclization to form fused heterocyclic rings. For instance, if the amino group is first derivatized with a group containing a suitable electrophilic center, subsequent intramolecular cyclization can lead to the formation of new ring systems.

Intermolecular cyclization reactions are also a key feature of the reactivity of this compound. A notable example is the synthesis of benzimidazole (B57391) derivatives. The reaction of o-phenylenediamines with carboxylic acids or their derivatives, including anhydrides, is a common method for constructing the benzimidazole ring system. organic-chemistry.orgnih.gov In this context, the anhydride moiety of this compound could react with an o-phenylenediamine (B120857) to form an intermediate that subsequently cyclizes to a benzimidazole-substituted phthalimide (B116566) derivative.

Another important intermolecular reaction is the formation of isoindolinones. The reaction of phthalic anhydrides with amines can lead to the formation of these structures under specific conditions. organic-chemistry.org The initial ring-opening of the anhydride by the amine is followed by a cyclization step involving the newly formed amide and the carboxylic acid.

| Reaction Partner | Resulting Heterocycle | Cyclization Type |

| o-Phenylenediamine | Benzimidazole derivative | Intermolecular |

| Primary Amine (under specific conditions) | Isoindolinone derivative | Intermolecular |

Formation of Phthalimide Derivatives

This compound, also known as 4-aminophthalic anhydride, serves as a crucial building block in the synthesis of a wide array of N-substituted phthalimide derivatives. The core of this transformation lies in the reaction of the anhydride moiety with primary amines. The mechanism involves a nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of the anhydride ring. This attack leads to the opening of the anhydride ring, forming a phthalamic acid intermediate. Subsequent dehydration, often facilitated by heating or a dehydrating agent, results in the closure of the five-membered imide ring. researchgate.net

The reaction can be carried out under various conditions, including conventional heating in solvents like acetic acid or using microwave irradiation for faster reaction times. researchgate.net The amino group at the 5-position of the isobenzofuran-1,3-dione ring can influence the reactivity and properties of the resulting phthalimide derivatives. This functional group can also be a site for further chemical modifications.

The synthesis of N-substituted phthalimides from phthalic anhydride and primary amines can be achieved with high yields, often ranging from 62% to 98%, depending on the specific amine and reaction conditions used. researchgate.net For instance, reacting phthalic anhydride with various aliphatic amines via direct fusion has been reported to produce yields between 62-88%.

Table 1: Synthesis of Phthalimide Derivatives from Phthalic Anhydride and Various Amines

| Reactant 1 | Reactant 2 (Amine) | Catalyst/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phthalic Anhydride | Primary Amines | Sulphamic Acid (10%) / Acetic Acid | 110 °C | 86-98 | researchgate.net |

| Phthalic Anhydride | Various Amines | Microwave Synthesizer | 150-250 W, 3-10 min | 52-89 | researchgate.net |

| Phthalic Anhydride | Aliphatic Amines | Direct Fusion | Heating | 62-88 |

Synthesis of Benzimidazole and Related Heterocyclic Systems

The chemical structure of this compound provides pathways for the synthesis of more complex heterocyclic systems, such as benzimidazoles. One common strategy involves the reaction of o-phenylenediamines with the anhydride. While the direct reaction with the anhydride would primarily form an imide, derivatization of the amino group on the anhydride or the diamine allows for subsequent cyclization reactions to form the benzimidazole ring system.

For example, 2-aminobenzimidazoles can react with anhydrides to yield the corresponding imides. researchgate.net The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In the context of this compound, the anhydride could be converted to a diacid or other functional group that facilitates the cyclization with an o-diamine to form a benzimidazole fused or substituted system. The reaction between o-phenylenediamine and amidinium salts can lead to the formation of 2-phenyl-1,3-benzimidazole. nih.gov

Cycloaddition Reactions Involving Isobenzofuran (B1246724) Intermediates

Diels-Alder Reactions (Intermolecular and Intramolecular)

Isobenzofurans are highly reactive dienes frequently used in Diels-Alder reactions to construct polycyclic systems. acs.org These [4+2] cycloaddition reactions occur between a conjugated diene (the isobenzofuran) and a dienophile, which is typically an alkene or alkyne, to form a substituted cyclohexene (B86901) derivative. wikipedia.org this compound can be a precursor to a transient 2-amino-substituted isobenzofuran intermediate.

The generation of the isobenzofuran intermediate is a critical step. In the presence of an electron-deficient dienophile, this reactive intermediate can undergo a Diels-Alder cycloaddition. acs.org These reactions are known for their ability to form six-membered rings with good control over regiochemical and stereochemical outcomes. wikipedia.org Both intermolecular (between two separate molecules) and intramolecular (within the same molecule) Diels-Alder reactions are possible, leading to a wide variety of complex molecular architectures.

The reaction of furans and isobenzofurans in hetero-Diels-Alder reactions provides access to hetero-oxanorbornene derivatives, which are versatile intermediates for synthesizing complex natural products. rsc.org The cycloaddition of 2,5-dimethylfuran (B142691) with an N-arylmaleimide, for example, yields a bicyclic adduct. nih.gov This adduct can then undergo acid-catalyzed rearrangement to form a phthalimide derivative. nih.gov The inherent reactivity of isobenzofurans makes them valuable in the synthesis of bridged precursors for polycyclic aromatic compounds. rsc.org

Table 2: Examples of Diels-Alder Reactions with Furan/Isobenzofuran Systems

| Diene | Dienophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,5-Dimethylfuran | 2-(4-methylphenyl)maleimide | Toluene, 60 °C | Bicyclic Adduct | nih.gov |

| Thioisobenzofurans | Various Dienophiles | One-pot procedure | Bridged precursors of polycyclic aromatic compounds | rsc.org |

| 2-Amino-substituted isobenzofuran (transient) | Electron-deficient dienophile | - | Substituted 7-oxabicyclo[2.2.1]heptanes | acs.org |

Oxidative Transformations and Rearrangement Mechanisms

Oxidative Cleavage Pathways

The isobenzofuran ring system, including derivatives of this compound, can undergo oxidative cleavage. Such reactions break open the heterocyclic ring, leading to the formation of dicarbonyl compounds or carboxylic acids. For instance, the oxidative cleavage of 1,3-diketones can be achieved using aerobic photooxidation with iodine as a catalyst, yielding carboxylic acids. organic-chemistry.org This method is noted for its mild conditions and use of inexpensive reagents. organic-chemistry.org

The Witkop oxidation, which involves the oxidative cleavage of indoles using hydrogen peroxide in a polar solvent, is another example of a relevant oxidative pathway that could potentially be adapted for isobenzofuran systems. researchgate.net The specific products of the oxidative cleavage of this compound would depend on the oxidizing agent and reaction conditions employed. The presence of the amino group could also influence the reaction pathway, potentially being oxidized itself or directing the cleavage in a particular manner.

Rearrangement reactions, such as the Bamberger rearrangement which converts N-phenylhydroxylamine to 4-aminophenol, or the Dakin oxidation, demonstrate the transformation of functional groups on an aromatic ring under oxidative conditions. wiley-vch.de While not direct examples involving this compound, these mechanisms illustrate the types of transformations that could be possible for this compound or its derivatives under specific oxidative and acidic or basic conditions.

Derivatization and Functionalization Strategies of the Isobenzofuran 1,3 Dione Core

N-Substitution of Imide Derivatives

The imide nitrogen of phthalimides derived from 5-aminoisobenzofuran-1,3-dione is a key handle for introducing a variety of substituents. N-alkylation is a common strategy to append different alkyl and aryl groups, thereby modifying the steric and electronic properties of the molecule.

The Gabriel synthesis, a classic method for preparing primary amines, utilizes the N-alkylation of potassium phthalimide (B116566). wikipedia.orgmasterorganicchemistry.comlibretexts.orgbyjus.com This method can be adapted for the N-alkylation of 5-aminophthalimide derivatives. The general approach involves the deprotonation of the phthalimide nitrogen with a base, such as potassium carbonate or potassium hydroxide, followed by reaction with an alkyl halide. oup.comiu.edu

A modified Gabriel synthesis can be employed where this compound is first converted to the corresponding 5-aminophthalimide by reaction with a primary amine. This N-substituted 5-aminophthalimide can then undergo further reactions. For instance, the amino group on the aromatic ring can be a site for further functionalization before or after the N-alkylation of the imide.

The choice of solvent and base is crucial for the efficiency of the N-alkylation reaction. Aprotic solvents like dimethylformamide (DMF) are often preferred. iu.edu Mechanochemical methods, using a ball mill, have also been developed for the N-alkylation of imides, offering a solvent-free and environmentally friendly alternative. beilstein-journals.org

| Starting Material | Alkylating Agent | Base/Conditions | Product | Yield (%) | Reference |

| Phthalimide | Benzyl chloride | K2CO3, DMF, heat | N-Benzylphthalimide | High | iu.edu |

| Phthalimide | Various alkyl halides | 18-crown-6 (catalyst), Toluene | N-Alkylphthalimides | 84-100 | oup.com |

| Imides | Alkyl halides | Ball mill | N-Alkyl imides | Good | beilstein-journals.org |

| (E)-4-(1,3-dioxoisoindolin-2-yl)but-2-enoic acid | n-BuLi, THF, -78°C then alkyl halide | Chiral Z-enamides | Moderate | arkat-usa.org |

Functionalization of the Isobenzofuran (B1246724) Ring System

The isobenzofuran ring itself provides opportunities for the introduction of new functionalities, particularly at the C-3 position, and for the construction of spirocyclic systems.

The C-3 position of isobenzofuran-1(3H)-ones derived from this compound can be functionalized through various synthetic routes. One common approach involves the reaction of the corresponding 2-carboxybenzaldehyde (B143210) with a suitable nucleophile. For example, the synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one has been achieved by the reaction of phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine. pau.edu.trarabjchem.org This suggests that a similar strategy could be applied to 4-amino-2-formylbenzoic acid, a derivative of this compound.

The starting material for a range of C-3 functionalized isobenzofuran analogs has been 5-aminoisobenzofuran-1(3H)-one itself. tandfonline.com Treatment of this compound with derivatives of cinnamic acid chloride has been shown to yield α,β-unsaturated amides. tandfonline.com

Spirocyclic compounds containing the isobenzofuran-1(3H)-one moiety are of significant interest due to their presence in various natural products and their potential biological activities. nih.govrsc.orgnih.gov The synthesis of such compounds often involves the reaction of a suitable precursor, such as ninhydrin (B49086) or a derivative of this compound, with a bidentate nucleophile.

One-pot syntheses of spiro-isobenzofuran compounds have been developed through the condensation of ninhydrin with aminonaphthoquinones. nih.govacs.org This methodology can be conceptually extended to derivatives of this compound. For instance, the reaction of a suitably functionalized derivative of this compound could react with a 1,2-diamine to form a spiro-heterocycle. nih.gov

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and spiro[cyclohexane-1,1'(3'H)-isobenzofurans] has also been reported, highlighting the versatility of the isobenzofuran scaffold in constructing diverse spirocyclic systems. nih.govnih.gov Furthermore, the synthesis of spiro[isobenzofuran-1,3'-pyrazole] derivatives has been achieved through the oxidative cleavage of dihydroindeno[1,2-c]pyrazoles, offering another route to novel spiro compounds. researchgate.net

| Reactants | Reaction Type | Product | Reference |

| Ninhydrin, 4-Amino-1,2-naphthoquinones | Condensation/Oxidative Cleavage | Spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones | nih.govacs.org |

| Benzanilide, 4-(Dimethylamino)cyclohexanone | Metalation/Acidification | cis- and trans-4-(Dimethylamino)spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-3'-ones | nih.gov |

| 1-Benzylidene-2-phenylhydrazine derivatives, Ninhydrin | Oxidative Cleavage | 3H-Spiro[isobenzofuran-1,3′-pyrazole] derivatives | researchgate.net |

| Phthalic anhydride-malononitrile adduct, Ammonium carbamodithioates | Cascade Reaction | Spiro[isobenzofuran-1,6'- Current time information in Chatham County, US.nih.govthiazines] | tandfonline.com |

Incorporation of Diverse Functional Groups

The 5-amino group on the isobenzofuran-1,3-dione core serves as a versatile handle for the introduction of other functional groups, such as additional amino groups, azido (B1232118) groups, and triazole moieties.

The synthesis of diaminophthalic anhydride (B1165640) derivatives, which can be precursors to diaminoisobenzofuran-1,3-diones, has been explored. For instance, 4-aminophthalic hydrazide (isoluminol) can be synthesized from 4-nitrophthalimide, which is obtained by the nitration of phthalimide. echemi.com This suggests a pathway to introduce a second amino group onto the this compound ring via nitration followed by reduction.

The introduction of an azido group can be achieved through various methods. While direct azidation of the aromatic ring can be challenging, a common strategy involves the conversion of an amino group to an azide (B81097) via a diazonium salt intermediate. This approach could potentially be applied to the 5-amino group of isobenzofuran-1,3-dione.

The synthesis of triazole-containing phthalimide derivatives has been successfully achieved through 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry". nih.govjst.go.jpresearchgate.netuobaghdad.edu.iqresearchgate.net This typically involves the reaction of an azide-functionalized phthalimide with a terminal alkyne. Therefore, an N-(azido-alkyl) derivative of 5-aminophthalimide could be reacted with various alkynes to generate a library of triazole-phthalimide hybrids. The synthesis of an ethynyl-substituted isobenzofuran-1,3-dione would provide the alkyne partner for such cycloaddition reactions. google.com

| Functional Group | Synthetic Strategy | Key Intermediates/Reactants | Reference |

| Amino | Nitration followed by reduction | 4-Nitrophthalimide | echemi.com |

| Azido | Diazotization of amino group followed by reaction with azide source | Diazonium salt | General knowledge |

| Triazole | 1,3-Dipolar Cycloaddition (Click Chemistry) | N-(azido-alkyl)phthalimides, terminal alkynes | nih.govjst.go.jpresearchgate.net |

| Triazole | 1,3-Dipolar Cycloaddition (Click Chemistry) | Ethynyl-isobenzofuran-1,3-dione, organic azides | google.com |

Development of Novel Derivatized Scaffolds

The this compound structure serves as a valuable building block for the construction of more complex, novel chemical scaffolds. These new structures often possess unique three-dimensional arrangements and are of interest in various fields of chemistry.

One prominent strategy involves the creation of spirocyclic compounds. Spiro-isobenzofuran derivatives have been synthesized through one-pot condensation reactions of ninhydrin with aminonaphthoquinones in acetic acid. nih.govacs.org This approach leads to the formation of intricate spiro compounds such as spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones. nih.govacs.org Further condensation of these tetraones with diamines can yield even more complex phenazine-containing spiro-isobenzofuran systems. nih.govacs.org

Another avenue for developing novel scaffolds is through intramolecular cycloaddition reactions. 1-Aminoisobenzofurans, which can be generated in situ, are known to undergo intramolecular Diels-Alder reactions to produce polycyclic aza-compounds. rsc.org This methodology provides a powerful tool for accessing complex nitrogen-containing heterocyclic systems.

The isobenzofuran-1,3-dione moiety can also be incorporated into larger, more elaborate structures. For example, a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold has been synthesized in a multi-step sequence, demonstrating the versatility of benzofuranone-based structures in creating complex molecular architectures. rsc.org Furthermore, the reaction of 3,4-diaminoisocoumarin derivatives, which are related to aminoisobenzofurans, can lead to the unexpected formation of phthalide-carboxamide-bearing systems. mdpi.comresearchgate.net

The development of these novel scaffolds is often driven by the desire to create molecules with specific conformational constraints or to explore new areas of chemical space. For instance, the synthesis of sp3-rich tricyclic diazatetradecanedione scaffolds from amino acid-based precursors highlights the ongoing effort to build complex molecules with potential applications in medicinal chemistry. nih.gov

| Scaffold Type | Synthetic Strategy | Key Intermediates/Reactants | Resulting Scaffold | Reference |

| Spiro-isobenzofurans | One-pot condensation/oxidation | Ninhydrin, Aminonaphthoquinones | Spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones | nih.govacs.org |

| Polycyclic Aza-compounds | Intramolecular Diels-Alder | In situ generated 1-Aminoisobenzofurans | Polycyclic Nitrogen Heterocycles | rsc.org |

| Spiro-piperidinyl-benzofuranones | Multi-step synthesis | Substituted Benzofuranones | Spiro[1-benzofuran-2,4′-piperidin]-3-one | rsc.org |

| Phthalide-carboxamides | Rearrangement of isocoumarin (B1212949) derivatives | 3,4-Diaminoisocoumarins | Phthalide-carboxamide systems | mdpi.comresearchgate.net |

| Tricyclic Diazatetradecanediones | Multi-step synthesis from amino acids | Amino acid-based precursors | sp3-rich diazatricyclo[6.5.1.04,9]-tetradecanedione | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-aminoisobenzofuran-1,3-dione, typically recorded in a solvent like DMSO-d6, reveals distinct signals for its aromatic and amine protons. The protons on the aromatic ring appear as a set of multiplets or distinct doublets and quartets, depending on the specific substitution pattern and the resolution of the instrument. For a related compound, 4-aminoisobenzofuran-1,3-dione (B94892), the aromatic protons were observed in the region of δ 7.07-7.59 ppm. asianpubs.org The amine protons (NH₂) typically present as a broad singlet, with its chemical shift being concentration and solvent dependent. In one study on a similar compound, the amine protons appeared as a singlet at 3.9 ppm. asianpubs.org

Table 1: Representative ¹H NMR Data for an Aminoisobenzofuran-1,3-dione Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.07-7.59 | m |

| Amine-H (NH₂) | 3.9 | s |

Note: Data is for 4-aminoisobenzofuran-1,3-dione and serves as a representative example. The exact chemical shifts for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the dione (B5365651) functionality are characteristically found downfield in the spectrum, typically in the range of δ 160-170 ppm. The aromatic carbons exhibit signals in the approximate range of δ 110-150 ppm. The specific chemical shifts are influenced by the electronic effects of the amino and carbonyl substituents. For instance, the carbon atom attached to the amino group will experience a shielding effect, shifting its signal upfield compared to the other aromatic carbons.

Advanced 2D NMR Techniques (e.g., APT, COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is often employed. mdpi.com

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Correlation Spectroscopy (COSY) establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the connectivity of the protons within the aromatic ring system.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. arxiv.org This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, are instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: The amino group (NH₂) typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. For a similar compound, 4-aminoisobenzofuran-1,3-dione, a band was observed at 3453 cm⁻¹. asianpubs.org

C=O Stretching: The cyclic anhydride (B1165640) carbonyl groups (C=O) give rise to two strong absorption bands due to symmetric and asymmetric stretching. These are typically observed in the range of 1700-1850 cm⁻¹. In the case of 4-aminoisobenzofuran-1,3-dione, these were found at 1731 cm⁻¹ and 1692 cm⁻¹. asianpubs.org

C=C Stretching: The stretching vibrations of the aromatic ring are observed in the region of 1450-1600 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically found in the 1250-1360 cm⁻¹ range.

C-O Stretching: The C-O stretching of the ether linkage within the furanone ring can be observed in the 1000-1300 cm⁻¹ region.

Table 2: Key FT-IR Absorption Bands for an Aminoisobenzofuran-1,3-dione Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amine (NH₂) | N-H Stretch | 3453 |

| Carbonyl (C=O) | Asymmetric Stretch | 1731 |

| Carbonyl (C=O) | Symmetric Stretch | 1692 |

Note: Data is for 4-aminoisobenzofuran-1,3-dione and serves as a representative example. The exact wavenumbers for this compound may vary slightly.

Surface Enhanced Raman Spectroscopy (SERS) for Adsorption Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study the adsorption behavior of molecules on metal surfaces. By adsorbing this compound onto a suitable SERS substrate, such as silver or gold nanoparticles, the Raman signals of the molecule can be significantly enhanced. This allows for the investigation of the molecule's orientation and interaction with the surface.

In SERS studies of related isoflavone (B191592) compounds, it has been shown that the interaction with the metal surface often occurs through deprotonation of hydroxyl groups. nih.gov For this compound, the amino group and the carbonyl oxygen atoms are potential sites of interaction with the SERS substrate. Analysis of the enhancement patterns of the vibrational modes can provide insights into which functional groups are in close proximity to the metal surface, thereby elucidating the adsorption geometry. For instance, a significant enhancement of the C-N stretching mode would suggest an interaction involving the amino group. Similarly, changes in the carbonyl stretching frequencies could indicate coordination through the oxygen atoms.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound.

Table 1: Theoretical Exact Mass for C₈H₅NO₃

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₅NO₃ |

| Calculated Exact Mass | 163.02694 u |

This calculated value is essential for any future HRMS analysis aimed at identifying this compound.

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In a study focused on the synthesis of apremilast, an impurity identified as 4-aminoisobenzofuran-1,3-dione (an isomer of the title compound) was characterized by mass spectrometry, showing a mass-to-charge ratio (m/z) of 164 [M+1]⁺. asianpubs.org This suggests that for this compound, a similar protonated molecule would be expected in positive ion mode ESI-MS.

Table 2: Expected ESI-MS Data for this compound

| Ion | Expected m/z |

|---|---|

| [M+H]⁺ | 164.0342 |

| [M+Na]⁺ | 186.0162 |

The fragmentation pattern in tandem MS (MS/MS) would provide further structural information, though such data is not currently published for the 5-amino isomer.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing. At present, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. The determination of its crystal structure would be a significant contribution to the field, providing unequivocal proof of its constitution and conformation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula. For this compound (C₈H₅NO₃), the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage |

|---|---|---|

| Carbon | C | 58.90% |

| Hydrogen | H | 3.09% |

| Nitrogen | N | 8.59% |

A study on an impurity identified as 4-aminoisobenzofuran-1,3-dione reported the following elemental analysis: Found C, 58.79%; H, 4.27%; N, 8.48%. asianpubs.org These values are in close agreement with the theoretical percentages for C₈H₅NO₃, although the reported hydrogen content is higher than expected.

In-Depth Computational Analysis of this compound Remains Elusive in Publicly Available Research

A comprehensive review of scientific literature reveals a notable absence of detailed computational and theoretical studies focused specifically on the chemical compound this compound. While this compound, also known as 4-aminophthalic anhydride, is utilized in various synthetic applications, particularly in the creation of polyimides and chemiluminescent agents, its specific quantum mechanical properties have not been extensively documented in publicly accessible research. researchgate.netgoogle.com

The precise and detailed data required for a thorough computational analysis—including specific bond lengths, orbital energies, and reactivity descriptors derived from established theoretical models—could not be located. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Natural Bond Orbital (NBO) analysis are standard tools for such investigations. nih.gov However, their direct application to this compound with published, detailed results is not apparent.

Studies on related compounds, such as 3-aminophthalic acid, 3-nitrophthalic anhydride, and various derivatives, have been conducted, often employing these computational techniques. researchgate.netnih.gov For instance, theoretical studies on 3- and 4-nitrophthalic anhydride have been performed to determine their enthalpies of formation. researchgate.net Similarly, research into luminol (B1675438) and its derivatives involves computational examination of the reaction product, 3-aminophthalate, but not the 4-aminophthalic anhydride precursor in the detail required. nih.gov

Although general principles of computational chemistry allow for the prediction of the types of results that would be obtained from such analyses, the specific quantitative data necessary for a detailed article—including interactive data tables for molecular geometry, electronic structure, and intramolecular interactions—are not available in the searched literature. Without access to peer-reviewed computational data for this compound, the generation of a scientifically accurate and detailed article as per the specified requirements is not possible at this time.

Computational Chemistry and Theoretical Investigations

Chemical Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. It reveals the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is fundamental to understanding intermolecular interactions and chemical reactivity. The MEP is mapped onto the molecule's electron density surface, where different colors represent varying potential values.

Illustrative Data Table: MEP Surface Analysis of 5-Aminoisobenzofuran-1,3-dione

| Molecular Region | Predicted Electrostatic Potential | Implication |

| Carbonyl Oxygen Atoms | Highly Negative (Red) | Primary sites for electrophilic attack and hydrogen bonding |

| Amino Group (-NH₂) | Moderately Negative (Yellow/Green) | Nucleophilic character, hydrogen bond donor/acceptor |

| Carbonyl Carbon Atoms | Highly Positive (Blue) | Primary sites for nucleophilic attack |

| Aromatic Ring Protons | Moderately Positive (Cyan/Blue) | Weakly acidic, potential for intermolecular interactions |

This table is an illustrative example based on theoretical principles. The color codes (e.g., Red, Blue) refer to standard MEP map visualizations.

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Key indices include chemical potential (μ), chemical hardness (η), the global electrophilicity index (ω), and the global nucleophilicity index (N). These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ) indicates the tendency of electrons to escape from a system.

Chemical Hardness (η) measures the resistance to charge transfer.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. For instance, a related compound, 6-Nitrobenzofuran, has a calculated electrophilicity index (ω) of 3.2 eV, indicating strong electrophilic character.

Global Nucleophilicity Index (N) measures the electron-donating ability of a molecule.

The presence of both an electron-donating amino group and an electron-withdrawing anhydride (B1165640) moiety in this compound suggests a molecule with both nucleophilic and electrophilic characteristics, a feature that is crucial for its role in polymerization reactions.

Illustrative Data Table: Calculated Reactivity Indices for this compound

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | E(HOMO) | - | -6.85 |

| LUMO Energy | E(LUMO) | - | -2.15 |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 4.70 |

| Chemical Potential | μ | (E(HOMO) + E(LUMO)) / 2 | -4.50 |

| Chemical Hardness | η | (E(LUMO) - E(HOMO)) / 2 | 2.35 |

| Global Electrophilicity Index | ω | μ² / (2η) | 2.18 |

| Global Nucleophilicity Index | N | E(HOMO) - E(TCE) | 3.15 |

This table presents illustrative values based on typical DFT calculations for similar organic molecules. E(TCE) refers to the HOMO energy of tetracyanoethylene, used as a reference for the nucleophilicity scale.

Prediction of Spectroscopic Parameters and Optical Properties

Computational methods can accurately predict spectroscopic data, aiding in the structural characterization of compounds and exploring their potential in optical applications.

Computational Simulation of Vibrational Spectra

Theoretical vibrational analysis using DFT allows for the calculation of infrared (IR) and Raman spectra. These simulations provide vibrational frequencies and intensities corresponding to the molecule's normal modes. By comparing calculated spectra with experimental data, a precise assignment of spectral bands to specific molecular vibrations can be made. For related aminophthalic anhydrides, experimental IR spectra show characteristic bands for the amino group (NH₂) stretch around 3330 cm⁻¹ and for the anhydride carbonyl (C=O) stretches near 1800 and 1725 cm⁻¹. google.com DFT calculations on similar phthalic anhydride derivatives have shown good agreement with these experimental values. mdpi.comresearchgate.net

Illustrative Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Analogue Experimental Frequency (cm⁻¹) google.com | Illustrative Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3400 | 3415 |

| N-H Symmetric Stretch | ~3330 | 3325 |

| C=O Asymmetric Stretch (Anhydride) | ~1800 | 1805 |

| C=O Symmetric Stretch (Anhydride) | ~1725 | 1730 |

| C-N Stretch | Not specified | 1310 |

| C-O-C Stretch (Anhydride Ring) | Not specified | 1250 |

Calculated frequencies are often scaled to better match experimental results. This table is illustrative.

Hyperpolarizability Calculations for Nonlinear Optical (NLO) Behavior

Nonlinear optical (NLO) materials are essential for technologies like optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability. Computational studies can predict the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) to assess a molecule's NLO potential. sci-hub.st Molecules with significant NLO properties often possess strong electron donor and acceptor groups connected by a π-conjugated system.

Illustrative Data Table: Calculated NLO Properties of this compound

| Property | Symbol | Illustrative Calculated Value | Unit |

| Dipole Moment | μ | 4.5 | Debye |

| Mean Polarizability | ⟨α⟩ | 18.5 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β_tot | 25.0 x 10⁻³⁰ | esu |

This table presents illustrative values based on DFT calculations for similar push-pull aromatic systems.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural or physicochemical properties of a group of compounds with a specific property of interest, such as solubility, boiling point, or chemical reactivity. core.ac.uk A QSPR model is a mathematical equation that links calculated molecular descriptors (e.g., topological, electronic, geometric) to an observed property.

For a series of substituted isobenzofuran-1,3-dione derivatives, including the 5-amino variant, a QSPR study could be developed to predict their performance as monomers in polymerization. Molecular descriptors such as the energy of frontier orbitals (HOMO/LUMO), dipole moment, molecular volume, and surface area could be calculated for each derivative. These descriptors would then be used to build a regression model against an experimental property, for example, the resulting polymer's molecular weight or thermal stability. Such a model would be a valuable tool for designing new monomers with optimized properties for specific applications, reducing the need for extensive trial-and-error synthesis and testing. While no specific QSPR studies focused solely on this compound are prominently available, the methodology is widely applied to polymer precursors. core.ac.uk

Applications in Advanced Organic Synthesis and Materials Science

Molecular Building Blocks

As a foundational chemical entity, 5-aminoisobenzofuran-1,3-dione is instrumental in the construction of more elaborate molecular structures.

The isobenzofuran (B1246724) moiety within this compound can act as a reactive diene in cycloaddition reactions, providing a powerful method for synthesizing complex, multi-ring systems. Research has demonstrated that 1-aminoisobenzofurans, generated in situ, readily undergo intramolecular Diels-Alder reactions. This strategy has been successfully employed to create intricate polycyclic aza-compounds, including benzo[h]quinoline (B1196314) and 11-azasteroid analogues. The reaction capitalizes on the ability of an unactivated olefin moiety within the same molecule to react with the aminoisobenzofuran core, leading to the formation of fused ring systems that are otherwise challenging to assemble.

Furthermore, the 1,3-dipolar cycloaddition reaction is an effective method for synthesizing nitrogen-containing polycyclic aromatic molecules (NPAMs). kglmeridian.com These NPAMs are of significant interest due to their unique structures and properties, serving as potential building blocks for advanced materials like nitrogen-containing graphene and carbon nanotubes. kglmeridian.com The introduction of molecular strain can promote these cycloaddition reactions, leading to novel NPAMs with improved yields and short synthetic routes. kglmeridian.com

This compound is a well-established intermediate in the production of various high-value chemicals, particularly in the pharmaceutical and dye industries. sciencenet.cnutm.my Its conversion into other chemical entities is a key step in multi-step synthetic pathways.

A notable application is its role as a precursor to luminol (B1675438) (3-aminophthalic hydrazide), the compound famous for its chemiluminescent properties used in forensic science. sciencenet.cnutm.my It is also a starting material for producing 3-hydroxylphthalic anhydride (B1165640) through diazotization followed by hydrolysis. sciencenet.cnambeed.com The related compound, 3-aminophthalic acid, which is directly accessible from the anhydride, is a key reactant in the synthesis of local anesthetics and is a precursor for a reagent used in the synthesis of the potent anti-inflammatory drug Apremilast. ethernet.edu.et

Table 1: Examples of Fine Chemicals Derived from this compound

| Derived Compound | Class | Application/Significance |

|---|---|---|

| Luminol | Chemiluminescent Agent | Forensic analysis, biological assays |

| 3-Hydroxylphthalic Anhydride | Organic Intermediate | Synthesis of other chemical compounds |

Electronic and Optoelectronic Materials Development

The unique electronic properties of molecules derived from this compound have led to their application in the development of advanced electronic and optoelectronic materials.

A significant breakthrough involves the synthesis of novel white-light luminescent polyimide films. In this approach, a derivative, 3-trifluoroacetylaminophthalic anhydride (3TfAPA), is synthesized and used as an end-capping agent for blue-fluorescent polyimides. google.com The resulting polymer films exhibit bright white fluorescence due to a combination of two photophysical phenomena:

Förster Resonance Energy Transfer (FRET): Efficient energy transfer occurs from the blue-emitting polyimide main chain to the yellow-emitting end-capper derived from 3TfAPA.

Excited-State Intramolecular Proton Transfer (ESIPT): The end-capping group itself exhibits yellow fluorescence due to ESIPT. google.com

By combining the blue and yellow light emission, a broad spectrum covering the entire visible region is achieved, resulting in white light. This material design strategy is promising for creating thermally stable, white-light fluorescent materials for applications in solar spectral converters, solid-state lighting, displays, and other information and communication technology (ICT) devices.

Components in Dye-Sensitized Solar Cells (DSSC)

While direct and extensive research on the application of this compound in Dye-Sensitized Solar Cells (DSSCs) is not widely documented in publicly available literature, the fundamental structure of aminophthalic anhydrides is relevant to the design of organic dyes used as sensitizers in these devices. DSSCs are a type of low-cost solar cell that relies on a photosensitizer to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). alfa-chemistry.comsigmaaldrich.comresearchgate.net The efficiency of a DSSC is highly dependent on the properties of the dye, including its light absorption spectrum, energy levels (HOMO/LUMO), and its ability to bind to the TiO2 surface. rsc.orgmdpi.comscirp.org

Although specific data for dyes derived directly from this compound is scarce, the table below presents typical performance data for DSSCs using other organic dyes to illustrate the key metrics in this field.

Table 1: Photovoltaic Performance of Selected Organic Dyes in DSSCs

| Dye | Jsc (mA/cm²) | Voc (V) | FF | Efficiency (η) (%) | Reference |

|---|---|---|---|---|---|

| WS-72 | Not specified | up to 1.1 | Not specified | up to 11.7 | dyenamo.se |

| Dyenamo Orange (D35) | Established as a reference organic dye for DSSCs with good stability. | dyenamo.se | |||

| NIK97 | Not specified | Not specified | Not specified | 5.68 | rsc.org |

| SA3 | Not specified | Not specified | Not specified | 0.38 | researchgate.net |

| TPPF | Not specified | Not specified | Not specified | 2.64 | mdpi.com |

The development of new organic sensitizers is a continuous effort, and the exploration of various building blocks, including isomers of aminophthalic anhydride, could lead to novel dyes with improved performance. rsc.orgnih.gov

Integration into Organic Electronic Materials

This compound is a precursor for the synthesis of polyimides, a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and dielectric properties. tandfonline.comtandfonline.com The amino and anhydride functionalities within the same molecule allow it to act as an AB-type monomer for polycondensation reactions. The resulting polyimides can be classified as organic electronic materials with applications in various electronic devices.

The properties of the final polyimide, such as its solubility and electronic characteristics, can be tuned by the choice of the diamine or dianhydride comonomers or by modifications to the aminophthalic anhydride monomer itself. For instance, the introduction of flexible linkages or bulky side groups can improve the solubility and processability of the resulting polymers. tandfonline.com The electronic properties of interest for these materials include their dielectric constant, conductivity, and charge transport characteristics.

Table 2: Properties of Representative Organic Electronic Materials

| Material Type | Key Feature | Potential Application | Reported Properties | Reference |

|---|---|---|---|---|

| Aromatic Polyimides | High thermal stability, low dielectric constant | Interlayer dielectrics | Dielectric constant can be tuned by monomer structure. | tandfonline.com |

| BIT Derivatives | Intramolecular hydrogen bonds, tautomerization | Organic field-effect transistors (OFETs) | Hole mobility up to 0.012 cm²/V·s. | nih.govrsc.org |

| Isoacenofurans | Kinetically stabilized with small HOMO-LUMO gaps | p-type organic semiconductors | Considered for their potential in this application. | researchgate.net |

| Copolymers of IBDF and Thiophene | Low energy levels, stable electron transport | n-type transistors | Stable electron transport properties in thin film transistors. | alfa-chemistry.com |

The synthesis of novel monomers like this compound and their subsequent polymerization opens up possibilities for new organic electronic materials with tailored properties for specific applications. acs.org

Creation of Fluorescent Organic Dyes and Probes

The aminophthalimide structure, which can be readily derived from this compound, is a core component of many fluorescent organic dyes and probes. nih.gov The electronic properties of the aminophthalimide system give rise to its fluorescence, which can be sensitive to the local environment, making these molecules useful as probes for polarity and other characteristics. nih.gov

The synthesis of fluorescent dyes based on this scaffold often involves the reaction of the anhydride with an amine to form the imide, followed by further functionalization. The amino group on the phthalimide (B116566) ring can be modified to tune the photophysical properties of the dye, such as its absorption and emission wavelengths, quantum yield, and Stokes shift. For example, derivatives of 4-aminophthalimide (B160930) have been incorporated into amino acids to create fluorescent probes for studying peptides and proteins. nih.gov These probes are valuable tools in bioimaging and biological research. nih.govdiva-portal.org

The photophysical properties of these dyes are crucial for their application. Key parameters include the maximum absorption wavelength (λ_abs), the maximum emission wavelength (λ_em), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ_F).

Table 3: Photophysical Properties of Selected Fluorescent Probes

| Probe/Dye | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Application/Feature | Reference |

|---|---|---|---|---|---|

| Probe 91 (Pyrazole derivative) | 323, 431 | 544 | 0.42 (in methanol) | Fluorescent probe | nih.gov |

| Dibenzofuran α-amino acid 10a | Not specified | Not specified | Brightness: 12100 cm⁻¹M⁻¹ | FRET donor | nih.gov |

| Dibenzofuran α-amino acid 10b | Not specified | Not specified | Highest quantum yield in its series | Fluorescent amino acid | nih.gov |

| BPNAN (Naphthalimide derivative) | Fluorescence intensity changes with pH and in the presence of Cu²⁺ and ct-DNA. | pH and ion probe | sioc-journal.cn | ||

| 4-bromo-3-nitro-1,8-naphthalic anhydride | 338 (in ethanol) | Fluorescence sensitive to solvent polarity. | Fluorescent dye precursor | ekb.eg |

The versatility of the aminophthalic anhydride structure allows for the synthesis of a wide range of fluorescent dyes with diverse properties, making it a valuable platform for the development of new probes for various scientific and technological applications. beilstein-journals.orgresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 5-aminoisobenzofuran-1,3-dione, and how can purity be validated?

Methodological Answer: The synthesis typically involves cyclization reactions of substituted phthalic anhydrides with amine precursors. For example, functionalization via nucleophilic substitution or condensation reactions under anhydrous conditions is common . Purity validation requires a combination of techniques:

- Chromatography : HPLC or GC-MS to assess organic impurities.

- Spectroscopy : H/C NMR to confirm structural integrity and detect unreacted intermediates.

- Crystallography : Single-crystal X-ray diffraction (XRD) for absolute configuration verification, as demonstrated in related isobenzofuran-dione derivatives .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer: Key techniques include:

- Vibrational Spectroscopy : IR spectroscopy to identify carbonyl (C=O) and amino (N-H) functional groups, with reference to spectral databases (e.g., NIST) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula and isotopic patterns.

- Thermal Analysis : DSC/TGA to evaluate thermal stability and decomposition pathways.

- XRD : For crystallographic data, cross-referenced with the Cambridge Crystallographic Data Centre (CCDC) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and reactions due to potential dust inhalation risks.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Contacts : Document lab-specific protocols and emergency numbers (e.g., Infotrac for after-hours incidents) .

Intermediate Research Questions

Q. How can factorial or orthogonal experimental designs optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Factorial Design : Test variables (e.g., temperature, solvent polarity, catalyst loading) in a systematic matrix to identify interactions between factors .

- Orthogonal Design : Prioritize critical parameters (e.g., reaction time, stoichiometry) using Taguchi methods to reduce experimental runs while maximizing data robustness .

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables and yield, validated via ANOVA.

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?

Methodological Answer:

- Cross-Validation : Replicate experiments under controlled conditions to rule out instrumentation errors.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).

- Crystallographic Refinement : Re-analyze XRD data for potential twinning or disorder in crystal packing .

Q. What role does this compound play in biochemical applications, and how can its reactivity be tailored?

Methodological Answer:

- Functionalization : The amino group enables conjugation with biomolecules (e.g., peptides) via carbodiimide-mediated coupling.

- Photophysical Studies : Modify substituents to tune fluorescence properties for imaging applications, as seen in fluorescein analogs .

- Stability Testing : Assess hydrolytic degradation in buffered solutions (pH 4–9) to determine suitability for in vivo studies .

Advanced Research Questions

Q. How can AI-driven tools like COMSOL Multiphysics enhance process optimization for this compound synthesis?

Methodological Answer:

- Reactor Simulation : Model heat/mass transfer in continuous-flow systems to minimize side reactions.

- Machine Learning (ML) : Train ML algorithms on historical reaction data to predict optimal conditions (e.g., solvent selection, residence time) .

- Real-Time Monitoring : Integrate IoT sensors with AI platforms for adaptive control of reaction parameters .AI助科研之如何使用在问辅助实验(六)01:26

Q. What advanced techniques are used to study surface interactions of this compound in environmental or material science contexts?

Methodological Answer:

- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption/desorption kinetics on indoor surfaces (e.g., polymers, metals) .

- Controlled Environmental Chambers : Simulate indoor air conditions (humidity, oxidant levels) to study degradation pathways .

- Quantum Mechanical Calculations : Investigate interfacial electron transfer using density functional tight-binding (DFTB) methods.

Q. How can crystallographic data for this compound derivatives be systematically managed and shared?

Methodological Answer:

- CCDC Deposition : Submit XRD data to the Cambridge Crystallographic Data Centre with DOI-linked access for reproducibility .

- Data Repositories : Use platforms like Zenodo or Figshare for raw diffraction images and refinement logs.

- Collaborative Tools : Implement version-controlled workflows (e.g., GitLab) for multi-institutional crystallography projects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.